N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O4S2 and its molecular weight is 499.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols.
Mode of Action
The compound acts as an inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in the production of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway . This leads to a decrease in the production of cholesterol and other sterols, affecting various downstream processes such as the synthesis of cell membranes and certain hormones .
Result of Action
The inhibition of cholesterol synthesis by this compound can lead to a decrease in the levels of circulating cholesterol . This could potentially be beneficial in conditions such as hypercholesterolemia, where there is an excess of cholesterol in the bloodstream .
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-27(2)34(31,32)18-10-8-17(9-11-18)23(30)25-22-19-14-33-15-20(19)26-28(22)13-21(29)24-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNLLFAVVPBBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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